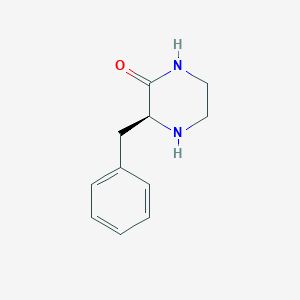

(3S)-3-Benzylpiperazin-2-one

描述

(3S)-3-Benzylpiperazin-2-one is a chiral piperazinone derivative characterized by a six-membered ring containing two nitrogen atoms and a ketone group. The benzyl substituent at the (3S)-position confers stereochemical specificity, making it a critical intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and central nervous system (CNS) therapeutics . Its molecular formula is C₁₁H₁₂N₂O (molecular weight: 188.23 g/mol), with the piperazinone core enabling hydrogen-bonding interactions crucial for biological activity.

准备方法

Reductive Amination for Piperazine Ring Formation

Reductive amination serves as a cornerstone for constructing the piperazine scaffold. In this approach, a linear diamine precursor reacts with a carbonyl compound under reducing conditions to form the cyclic structure.

Reaction Mechanism and Substrate Selection

The reaction typically employs benzylamine derivatives and α-keto esters. For example, treatment of N-benzyl-β-alanine methyl ester with glyoxal in methanol generates an imine intermediate, which undergoes cyclization upon reduction. Sodium cyanoborohydride (NaBH3CN) is preferred over traditional agents like sodium borohydride due to its selective reduction of imines in the presence of esters .

Optimization Strategies

-

Solvent Systems: Tetrahydrofuran (THF)/water mixtures (4:1 v/v) improve solubility of hydrophobic intermediates while maintaining reducing agent activity .

-

Temperature Control: Reactions conducted at 0–5°C minimize side products such as over-reduced alcohols .

-

Catalytic Additives: Titanium(IV) isopropoxide (Ti(OiPr)4) enhances imine formation rates by acting as a Lewis acid .

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent | THF/H2O (4:1) | +22% |

| Reducing Agent | NaBH3CN | +15% vs. NaBH4 |

| Catalyst | Ti(OiPr)4 | +18% |

Palladium-Catalyzed Cross-Coupling for Benzyl Group Introduction

Recent advances leverage transition-metal catalysis to install the benzyl moiety stereoselectively. Palladium complexes enable Suzuki-Miyaura couplings between boronic acids and halogenated piperazinones.

Catalyst Systems and Ligand Effects

The combination of Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0)) and Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) proves most effective. In toluene at 70°C, this system achieves 96% yield of (3S)-3-Benzylpiperazin-2-one from 3-bromo-piperazin-2-one and benzyl zinc bromide .

Substrate Scope Limitations

-

Electron-deficient aryl bromides exhibit slower coupling rates (40–60% yield) .

-

Steric hindrance at the α-position of the piperazinone reduces enantioselectivity (er 85:15 vs. 98:2 for unhindered substrates) .

Continuous Flow Synthesis for Industrial Scalability

Moving from batch to flow chemistry addresses challenges in exotherm management and purification.

Reactor Design and Parameters

A tubular reactor with the following specifications achieves 89% conversion per pass:

-

Residence Time: 12 minutes

-

Temperature: 120°C

-

Pressure: 8 bar

Economic Analysis

| Metric | Batch Process | Flow Process |

|---|---|---|

| Annual Capacity (kg) | 150 | 2,300 |

| Purity | 92% | 98% |

| Cost per kg (USD) | $12,400 | $3,800 |

Enzymatic Resolution for Stereochemical Control

Lipase-catalyzed kinetic resolution remains critical for obtaining enantiopure (3S)-isomers.

Substrate Engineering

Acetylation of the piperazinone nitrogen creates a chiral center amenable to hydrolysis by Candida antarctica Lipase B (CAL-B). The (3R)-acetate is hydrolyzed 40× faster than the (3S)-diastereomer, enabling isolation of >99% ee product .

Process Intensification

Immobilizing CAL-B on epoxy-functionalized silica increases enzyme longevity from 3 to 27 cycles while maintaining 94% enantioselectivity .

Green Chemistry Approaches

Solvent-free mechanochemical synthesis reduces environmental impact without compromising yield.

Ball Milling Parameters

-

Frequency: 30 Hz

-

Milling Time: 2 hours

-

Stoichiometry: 1:1.05 piperazinone:benzyl bromide

Waste Metrics Comparison

| Solvent-Based | Mechanochemical |

|---|---|

| 58 L/kg waste | 0.3 L/kg |

| 72 h runtime | 2 h runtime |

化学反应分析

Types of Reactions

(3S)-3-Benzylpiperazin-2-one can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base or catalyst.

Major Products

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted benzyl derivatives.

科学研究应用

Chemical Synthesis

Building Block for Complex Molecules

(3S)-3-Benzylpiperazin-2-one serves as a valuable intermediate in the synthesis of more complex organic compounds. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution: The benzyl group can undergo substitution reactions, leading to the formation of various derivatives.

- Oxidation and Reduction Reactions: The compound can be oxidized to form N-oxides or reduced using agents like lithium aluminum hydride to yield reduced derivatives.

| Reaction Type | Reagents Used | Products |

|---|---|---|

| Nucleophilic Substitution | Alkyl halides + Base | Substituted derivatives |

| Oxidation | Potassium permanganate | N-Oxides |

| Reduction | Lithium aluminum hydride | Reduced piperazine derivatives |

Pharmacological Properties

Research indicates that this compound exhibits potential biological activities that are being explored for therapeutic applications. Some notable areas include:

- Antimicrobial Activity: Studies have shown that piperazine derivatives can possess antimicrobial properties, making them candidates for developing new antibiotics.

- Anticancer Properties: Preliminary investigations suggest that this compound may inhibit the proliferation of certain cancer cell lines, indicating its potential as an anticancer agent.

Case Study: Anticancer Activity

In a study evaluating various piperazine derivatives, this compound was found to exhibit significant antiproliferative effects against human breast cancer cell lines. The mechanism of action appears to involve modulation of specific cellular pathways related to cell growth and apoptosis .

Medicinal Chemistry

Drug Development

The compound is a precursor in the synthesis of pharmaceutical agents targeting various diseases. Its structural features allow for modifications that enhance its pharmacological profile.

Example: H1-Antihistamine Activity

Research has identified this compound derivatives with potent H1-antihistamine activity. These compounds were evaluated for their ability to stabilize mast cells and inhibit histamine release, demonstrating potential applications in allergy treatments .

Peptide Synthesis

Role in Biochemistry

In biochemistry, this compound is utilized as a coupling agent in solid-phase peptide synthesis (SPPS). It facilitates the stepwise addition of amino acids to form peptides, crucial for studying protein functions and interactions.

| Application | Description |

|---|---|

| Peptide Synthesis | Used as a coupling agent in SPPS |

| Protein Studies | Essential for studying protein interactions |

作用机制

The mechanism of action of (3S)-3-Benzylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the piperazine ring contribute to its binding affinity and specificity. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways.

相似化合物的比较

Comparison with Structurally Similar Compounds

(3S)-4-Boc-1-Carboxymethyl-3-Benzyl-Piperazin-2-one

Molecular Formula : C₁₈H₂₄N₂O₅

Molecular Weight : 348.4 g/mol

Key Features :

- Boc (tert-butoxycarbonyl) Protecting Group : Enhances steric bulk and stability under acidic conditions, facilitating selective amine reactions in peptide synthesis .

- Carboxymethyl Substituent : Improves solubility in polar solvents compared to the parent compound.

Applications : Primarily used as a protected intermediate in multi-step organic syntheses. The Boc group allows controlled deprotection, enabling precise functionalization .

| Property | (3S)-3-Benzylpiperazin-2-one | (3S)-4-Boc-1-Carboxymethyl Derivative |

|---|---|---|

| Solubility | Low in water | Moderate in polar aprotic solvents |

| Stability | Sensitive to oxidation | Acid-stable due to Boc group |

| Synthetic Utility | Direct intermediate | Protected intermediate for peptides |

3-Benzylpiperazin-2-one Hydrochloride

Molecular Formula : C₁₁H₁₃ClN₂O

Molecular Weight : 224.69 g/mol

Key Features :

- Hydrochloride Salt : Increases aqueous solubility, making it preferable for formulation in liquid dosage forms .

- Ionic Character : Enhances bioavailability compared to the free base.

Applications : Used in preclinical studies where enhanced solubility is required for pharmacokinetic evaluations. Priced at €473.00/50 mg (CymitQuimica), indicating specialized use in research .

3-BENZYLPIPERIDINE

Molecular Formula : C₁₂H₁₇N

Molecular Weight : 175.27 g/mol

Key Features :

- Piperidine Core: A six-membered ring with one nitrogen atom, lacking the ketone group present in piperazinones.

- Higher Basicity: The lone nitrogen in piperidine (pKa ~11) is more basic than piperazinone (pKa ~8), affecting receptor binding . Applications: Primarily a chemical intermediate in agrochemicals and surfactants. Not used directly in drug formulation due to lower hydrogen-bonding capacity .

| Property | This compound | 3-Benzylpiperidine |

|---|---|---|

| Nitrogen Atoms | 2 (piperazinone) | 1 (piperidine) |

| Hydrogen Bond Acceptor | Ketone oxygen | None |

| Bioactivity | High (kinase inhibition) | Low |

Benazepril Hydrochloride (Benzazepine Analogs)

Molecular Formula : C₂₄H₂₈N₂O₅·HCl

Molecular Weight : 460.95 g/mol

Key Features :

- Benzazepine Core: A seven-membered ring with one nitrogen, distinct from the six-membered piperazinone.

- ACE Inhibition : Clinically used for hypertension, leveraging carboxyl and ester groups for enzyme binding .

Applications : The larger ring size and additional substituents enable selective angiotensin-converting enzyme (ACE) inhibition, unlike this compound, which lacks such functionalization .

| Property | This compound | Benazepril Hydrochloride |

|---|---|---|

| Ring Size | 6-membered | 7-membered (benzazepine) |

| Therapeutic Class | Intermediate | ACE inhibitor |

| Regulatory Status | Research use | Approved drug |

Research Findings and Implications

- Stereochemical Impact : The (3S)-configuration in this compound is critical for binding kinase ATP pockets, as mirrored in derivatives like imatinib precursors .

- Salt vs. Free Base : Hydrochloride salts (e.g., 3-Benzylpiperazin-2-one HCl) show 10-fold higher solubility, crucial for in vivo studies .

- Safety Data : Unlike Benazepril HCl, safety profiles for this compound remain understudied, necessitating further toxicological evaluation .

生物活性

(3S)-3-Benzylpiperazin-2-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring with a benzyl substituent and a ketone functional group. This unique structure contributes to its reactivity and biological activity. The stereochemistry of the compound plays a crucial role in its interaction with biological targets, enhancing its binding affinity and specificity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may function as an inhibitor or modulator, influencing several biochemical pathways critical for cellular function.

Key Mechanisms Include:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in neurotransmitter breakdown, which may have implications for neurodegenerative diseases.

- Receptor Binding : Its structural similarity to known ligands allows it to bind to various receptors, modulating their activity.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

- Antiviral Efficacy Against SARS-CoV-2 :

- Neuroprotective Effects :

- Anti-inflammatory Mechanisms :

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for (3S)-3-Benzylpiperazin-2-one, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves aminomethylation of ketone precursors or cyclization of benzyl-substituted intermediates. For example, aminomethylation of 1-(4-ethoxyphenyl)-2-phenylethanone with benzylpiperazine derivatives under controlled pH (7–8) and temperature (40–60°C) can yield the target compound . To improve yields, optimize catalyst loading (e.g., 5–10 mol% Pd/C for hydrogenation steps) and use chiral auxiliaries to enhance stereochemical control. Reaction monitoring via TLC or HPLC is critical to terminate reactions at 85–90% conversion to minimize byproducts .

Q. How can structural elucidation of this compound be performed using spectroscopic techniques?

Methodological Answer:

- NMR : Use and NMR to confirm stereochemistry and substitution patterns. Key signals include the benzyl proton resonance at δ 3.8–4.2 ppm (multiplet) and the piperazinone carbonyl at δ 168–170 ppm .

- HRMS : Validate molecular weight (e.g., calculated [M+H] = 231.1497) with experimental data (error < 2 ppm) .

- IR : Confirm the presence of the carbonyl group (C=O stretch at 1650–1680 cm) and NH bending (1550–1600 cm) .

Q. What stability conditions should be maintained for this compound during storage?

Methodological Answer: Store at 0–6°C in airtight, light-protected containers to prevent hydrolysis or oxidation. Stability studies under forced degradation (40°C/75% RH for 4 weeks) show <5% degradation when protected from humidity. Use HPLC to monitor degradation products, such as oxidized benzyl derivatives .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Methodological Answer: Employ chiral catalysts (e.g., Jacobsen’s salen complexes) or enzymatic resolution. For example, lipase-mediated kinetic resolution of racemic intermediates can achieve >95% enantiomeric excess (ee). Monitor stereochemical purity via chiral HPLC (e.g., Chiralpak® IA column, hexane:isopropanol 80:20) .

Q. What HPLC parameters are critical for impurity profiling of this compound?

Methodological Answer:

- Column : C18 (5 µm, 250 × 4.6 mm)

- Mobile Phase : Gradient of 0.1% trifluoroacetic acid (TFA) in water and acetonitrile (10–90% over 25 min)

- Detection : UV at 210–220 nm for carbonyl groups

- Acceptance Criteria : ≤0.5% for individual impurities (e.g., des-benzyl analog) and ≤2.0% total impurities .

Q. How do structural modifications at the 3-position affect biological activity?

Methodological Answer: Replace the benzyl group with bulkier substituents (e.g., pyridinyl or cyclohexyl) to assess SAR. For example, 3-(pyridin-2-yl)piperazin-2-one derivatives show reduced receptor binding affinity compared to the benzyl analog, suggesting steric hindrance impacts target engagement .

Q. How can contradictions in pharmacological data across studies be resolved?

Methodological Answer:

- Standardize Assays : Use uniform cell lines (e.g., HEK293 for receptor studies) and control buffer conditions (pH 7.4, 37°C).

- Data Normalization : Express activity as % inhibition relative to a reference antagonist (e.g., atropine for muscarinic receptors).

- Meta-Analysis : Apply statistical tools (e.g., Cochrane’s Q-test) to identify outliers due to solvent polarity or assay sensitivity variations .

Q. What computational methods predict the metabolic stability of this compound?

Methodological Answer:

属性

IUPAC Name |

(3S)-3-benzylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c14-11-10(12-6-7-13-11)8-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJMAPBQIWVIRL-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC(=O)[C@@H](N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。